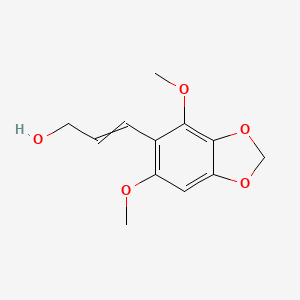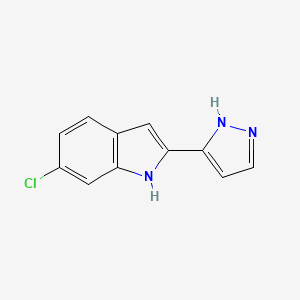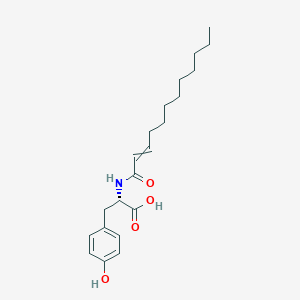
N-Dodec-2-enoyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodec-2-enoyl-L-tyrosine is a compound that combines the structural features of an unsaturated fatty acid and the amino acid L-tyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodec-2-enoyl-L-tyrosine typically involves the coupling of dodec-2-enoic acid with L-tyrosine. This can be achieved through a condensation reaction, where the carboxyl group of dodec-2-enoic acid reacts with the amino group of L-tyrosine, forming an amide bond. The reaction is often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, pH, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The double bond in the dodec-2-enoyl moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group of the L-tyrosine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated derivatives of the tyrosine moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Dodec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in fatty acid metabolism and amino acid biosynthesis. The unsaturated fatty acid moiety may interact with lipid membranes, affecting their fluidity and function, while the tyrosine moiety can participate in signaling pathways through phosphorylation and other post-translational modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodec-2-enoyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
N-Dodec-2-enoyl-L-tryptophan: Contains tryptophan instead of tyrosine.
N-Dodec-2-enoyl-L-serine: Contains serine instead of tyrosine.
Uniqueness
N-Dodec-2-enoyl-L-tyrosine is unique due to the presence of both an unsaturated fatty acid and the aromatic amino acid tyrosine. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
825637-84-1 |
|---|---|
Molekularformel |
C21H31NO4 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(2S)-2-(dodec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H31NO4/c1-2-3-4-5-6-7-8-9-10-11-20(24)22-19(21(25)26)16-17-12-14-18(23)15-13-17/h10-15,19,23H,2-9,16H2,1H3,(H,22,24)(H,25,26)/t19-/m0/s1 |
InChI-Schlüssel |
LOJXXLCBCDGTIL-IBGZPJMESA-N |
Isomerische SMILES |
CCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



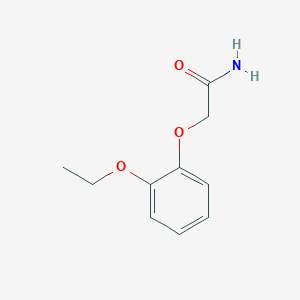
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)

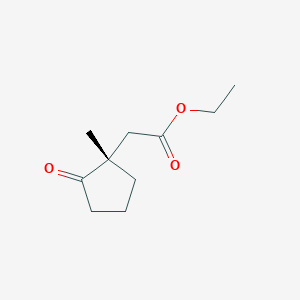
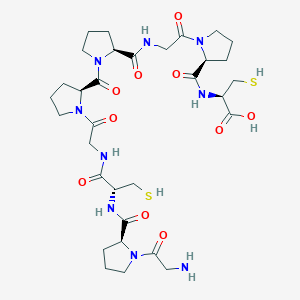
amino}phenol](/img/structure/B14216717.png)

![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
